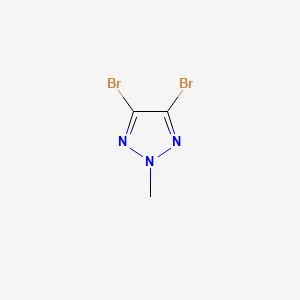

4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Overview

Description

“4,5-Dibromo-2-methyl-2H-1,2,3-triazole” is a chemical compound with the molecular weight of 240.88 . It is also known by its IUPAC name, 4,5-dibromo-2-methyl-2H-1,2,3-triazole .

Synthesis Analysis

The synthesis of “4,5-Dibromo-2-methyl-2H-1,2,3-triazole” involves a reaction with butyllithium at low temperatures . The resulting lithiated derivatives are then quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .

Molecular Structure Analysis

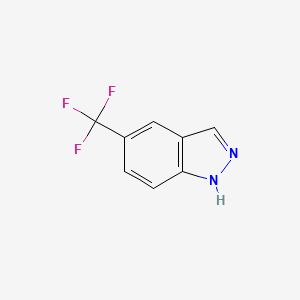

The molecular structure of “4,5-Dibromo-2-methyl-2H-1,2,3-triazole” consists of three nitrogen atoms, two bromine atoms, and one methyl group .

Chemical Reactions Analysis

“4,5-Dibromo-2-methyl-2H-1,2,3-triazole” can undergo bromine → lithium exchange reactions . It can also react with butyllithium at position-5, and the resulting lithiated derivatives can be quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .

Physical And Chemical Properties Analysis

“4,5-Dibromo-2-methyl-2H-1,2,3-triazole” has a density of 2.5±0.1 g/cm³, a boiling point of 298.0±43.0 °C at 760 mmHg, and a flash point of 134.0±28.2 °C . It has a molar refractivity of 38.8±0.5 cm³ .

Scientific Research Applications

Synthesis of 1,2,3-Triazoles

This compound is used in the synthesis of various 1,2,3-triazoles through copper-catalyzed reactions. These triazoles have significant applications in pharmaceuticals and agrochemicals due to their unique structural motif .

Discovery of Inhibitors

It has been utilized as a reagent in the discovery of selective small molecular inhibitors of monoacylglycerol acyltransferase 3, which is an enzyme involved in lipid metabolism .

Bromine → Lithium Exchange Reactions

The compound serves as a substrate for bromine → lithium exchange reactions. This is a crucial step in synthesizing various azoles and their derivatives, which are important in medicinal chemistry .

Synthesis of Azole Derivatives

Through reactions with butyllithium and subsequent quenching with different agents, high yields of 5-substituted 1,2,3-triazole derivatives can be obtained. These derivatives are valuable for further chemical modifications .

Molecular Modeling and Simulation

In computational chemistry, this compound’s data can be used in molecular modeling and simulation programs to visualize interactions and predict properties of new molecules .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is monoacylglycerol acyltransferase 3 . This enzyme plays a crucial role in lipid metabolism, specifically in the biosynthesis of triacylglycerols.

Mode of Action

It has been used as a reagent in the discovery of selective small molecular inhibitors of monoacylglycerol acyltransferase 3 . This suggests that the compound may interact with its target enzyme to inhibit its activity, thereby affecting lipid metabolism.

Biochemical Pathways

The inhibition of monoacylglycerol acyltransferase 3 by 4,5-Dibromo-2-methyl-2H-1,2,3-triazole can affect the lipid metabolism pathway . This enzyme is involved in the conversion of monoacylglycerols to diacylglycerols, a key step in the biosynthesis of triacylglycerols. Therefore, the inhibition of this enzyme can lead to a decrease in the production of triacylglycerols.

Result of Action

The inhibition of monoacylglycerol acyltransferase 3 by 4,5-Dibromo-2-methyl-2H-1,2,3-triazole can lead to a decrease in the production of triacylglycerols . This can have various effects at the molecular and cellular levels, including changes in cell membrane composition and function, and alterations in energy storage and utilization.

properties

IUPAC Name |

4,5-dibromo-2-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHACSBPYOBEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618457 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

CAS RN |

28938-17-2 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)